Indole-3-carbinol
Overview
Description
Indole-3-carbinol is a naturally occurring compound found in cruciferous vegetables such as broccoli, cabbage, and Brussels sprouts . It is a phytochemical that has gained significant attention due to its potential health benefits, including anti-cancer, anti-inflammatory, and antioxidant properties . This compound is classified as a bioactive compound, meaning it can affect biological processes in the body .
Mechanism of Action
Target of Action
Indole-3-carbinol (I3C) and its metabolite 3,3’-diindoylmethane (DIM) primarily target multiple aspects of cancer cell-cycle regulation and survival . They interact with key cellular pathways such as Akt-NF kappa B signaling, caspase activation, cyclin-dependent kinase activities, estrogen metabolism, estrogen receptor signaling, endoplasmic reticulum stress, and BRCA gene expression . These targets play a crucial role in regulating cell growth, proliferation, and survival, particularly in the context of cancer.
Mode of Action
I3C exerts its effects by promoting the breakdown of estrogen into less potent forms, thereby reducing the overall estrogenic load in the body . This interaction with its targets leads to changes such as inhibition of cell proliferation, induction of apoptosis (programmed cell death), and blocking the formation of new blood vessels that supply tumors . Furthermore, I3C and DIM reduce oxidative stress, impede DNA synthesis to influence target cells’ activation, proliferation, and apoptosis, and inhibit the proinflammatory cytokines and chemokines .
Biochemical Pathways
I3C and DIM affect several biochemical pathways. They regulate cellular signaling pathways related to the regulation of apoptosis and anoikis as well as the cell cycle progression and cell proliferation . They also modulate pathways governing hormonal homeostasis and DNA repair . The alteration of these pathways can lead to downstream effects such as the inhibition of tumor growth and the induction of cancer cell death .
Pharmacokinetics
I3C is rapidly absorbed, distributed, and eliminated from plasma and tissues . The highest concentrations of I3C are detected in the liver where levels are approximately 6-fold higher than those in the plasma .
Result of Action
The molecular and cellular effects of I3C’s action include the inhibition of cancer cell proliferation, the induction of apoptosis, and the blocking of angiogenesis . It also impairs cancer cell growth in liver, breast, and cervical cancer cells . At the cellular level, I3C arrests the cell cycle at the G2/M phase in Candida albicans .
Action Environment
The action, efficacy, and stability of I3C can be influenced by environmental factors. For instance, I3C is a naturally occurring constituent of cruciferous vegetables like broccoli, cauliflower, cabbage, and brussels sprouts . It is synthesized after glycolysis from the glucosinolate structure . . This solubility profile can influence its bioavailability and efficacy.
Biochemical Analysis
Biochemical Properties
I3C is classified as a bioactive compound, meaning it has the ability to affect biological processes in the body . It has been studied for its anti-cancer, anti-inflammatory, and antioxidant properties . I3C works by promoting the breakdown of estrogen into less potent forms, thereby reducing the overall estrogenic load in the body . This mechanism has led to I3C being investigated as a potential treatment for breast, prostate, and cervical cancers .
Cellular Effects
The biological significance of Indole-3-Carbinol lies in its ability to modulate several key cellular pathways . It has been shown to exert anti-cancer effects by inhibiting the proliferation of cancer cells, inducing apoptosis (programmed cell death), and blocking the formation of new blood vessels that supply tumors . I3C also enhances DNA repair by affecting several of the proteins involved in this process .
Molecular Mechanism
I3C and its derivatives affect multiple signaling pathways and target molecules controlling cell division, apoptosis, or angiogenesis deregulated in cancer cells . I3C induces phase I and phase II enzymes that metabolize carcinogens, including estrogens . Administration of either I3C or DIM results in increased 2-hydroxylation of estrogens .
Temporal Effects in Laboratory Settings
I3C has shown to have antioxidant and anti-inflammatory effects in an in vivo rats model of middle cerebral artery occlusion (MCAO) . The results showed that I3C pretreatment prevented CIRI-induced cerebral infarction in rats . I3C pretreatment also decreased the mRNA expression levels of several apoptotic proteins, including Bax, caspase-3 and caspase-9, by increasing the mRNA expression levels of the anti-apoptotic protein Bcl-2 .
Dosage Effects in Animal Models
In animal models, I3C has shown preventive effects against alcohol-induced liver injury because of its antioxidant and anti-inflammatory properties, as well as slowing cell death . The pharmacokinetics and pharmacodynamics of I3C have been investigated in sham and middle cerebral artery occluded (MCAO) rats .
Metabolic Pathways
There are three main pathways in intestinal microorganism–derived Trp metabolism: the Trp-Indole pathway, Trp-IPyA-ILA-IA-IPA pathway, and Trp-IAA-Skatole or IAld pathway .
Transport and Distribution
I3C and its metabolite, diindolylmethane (DIM), exhibit neuroprotective effects through BDNF’s mimetic activity; Akt phosphorylation is induced, and the antioxidant defense mechanism is activated by blocking the Nrf2-kelch-like ECH-associated protein 1 (Keap1) complex .
Subcellular Localization
The subcellular localization of NFκB was analyzed by immunofluorescence and Western blot . I3C and its derivatives affect multiple signaling pathways and target molecules controlling cell division, apoptosis, or angiogenesis deregulated in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Indole-3-carbinol can be synthesized through various methods. One common synthetic route involves the Friedel-Crafts reaction, where difluoroacetaldehyde is generated in situ from difluoroacetaldehyde ethyl hemiacetal in the presence of a base or an acid . Another method involves the DDQ-mediated oxidation of the allylic C–H bond/aromatization/hydroxylation at the indolyl carbon using water as the hydroxyl source .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from cruciferous vegetables, where it is produced by the breakdown of the glucosinolate glucobrassicin . This method ensures a natural and sustainable source of the compound.
Chemical Reactions Analysis
Types of Reactions: Indole-3-carbinol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form indole-3-carboxaldehyde and other derivatives.
Reduction: Reduction reactions can convert it into different indole derivatives.
Substitution: Electrophilic substitution reactions occur at the C-3 position of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include DDQ and other mild oxidants.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Acid catalysts are often used for electrophilic substitution reactions.
Major Products:
Oxidation: Indole-3-carboxaldehyde.
Reduction: Various indole derivatives.
Substitution: Substituted indole compounds.
Scientific Research Applications
Comparison with Similar Compounds
3,3′-Diindolylmethane: Another bioactive compound found in cruciferous vegetables, known for its anti-cancer properties.
Indole-3-acetonitrile: A derivative of indole-3-carbinol with potential therapeutic applications.
Indole-3-carboxaldehyde: An oxidation product of this compound.
Uniqueness: this compound is unique due to its ability to modulate estrogen metabolism and its potential anti-cancer properties . Its diverse range of biological activities and applications in various fields make it a compound of significant interest.
Properties
IUPAC Name |
1H-indol-3-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-6-7-5-10-9-4-2-1-3-8(7)9/h1-5,10-11H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYPNXXAYMYVSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7031458 | |
Record name | Indole-3-carbinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7031458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Indole-3-carbinol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005785 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID57260065 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
700-06-1 | |
Record name | Indole-3-carbinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=700-06-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Indole-3-carbinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000700061 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indole-3-carbinol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12881 | |
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Record name | 3-Indolemethanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525801 | |
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Record name | Indole-3-carbinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7031458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxymethylindole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.762 | |
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Record name | INDOLE-3-CARBINOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C11E72455F | |
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Record name | Indole-3-carbinol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005785 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
90 °C | |
Record name | Indole-3-carbinol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005785 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Indole-3-carbinol impact cancer cells?
A1: this compound exhibits antitumor effects through various mechanisms. It can suppress the activity of Nuclear Factor-kappaB (NF-κB) [], a protein complex that regulates DNA transcription and is involved in cellular responses to stimuli like stress, cytokines, and free radicals. By inhibiting NF-κB, this compound can downregulate the expression of genes involved in apoptosis, proliferation, and metastasis [].
Q2: What is the role of this compound in auxin signaling?
A2: Research suggests that this compound can act as an auxin antagonist in plant roots []. It has been shown to inhibit root elongation in Arabidopsis thaliana by interfering with auxin activity in the root meristem []. This suggests a potential role for this compound in regulating plant growth and development.
Q3: How does this compound affect estrogen metabolism?
A3: this compound has been shown to alter estrogen metabolism in both pre- and post-menopausal women []. Specifically, it promotes the C-2 hydroxylation pathway of estrogen metabolism, leading to an increase in 2-hydroxyestrone (2-OHE) and a decrease in 16α-hydroxyestrone (16α-OHE) []. This shift towards 2-OHE is considered beneficial as it is associated with a lower risk of estrogen-related cancers [].
Q4: Can this compound enhance the effects of other anticancer agents?
A4: Studies indicate that this compound can potentiate the apoptotic effects of cytokines and chemotherapeutic agents in myeloid and leukemia cells []. This suggests that it may have synergistic effects when combined with other anticancer therapies.
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C9H9NO, and its molecular weight is 147.17 g/mol.
Q6: Is there any spectroscopic data available for this compound?
A6: Yes, several studies have investigated the spectroscopic characteristics of this compound using techniques like Fourier-transform infrared (FT-IR) spectroscopy, FT-Raman spectroscopy, and UV-Vis spectroscopy []. These studies provide valuable insights into the vibrational frequencies, electronic transitions, and structural features of the molecule.
Q7: How does the structure of this compound relate to its biological activities?
A7: The presence of specific functional groups in this compound contributes to its diverse biological activities. For instance, the indole ring is crucial for its interaction with various enzymes and receptors [, ]. Modifications to the indole ring or the side chain could potentially alter its binding affinity and modify its pharmacological effects [, ]. Further SAR studies are necessary to elucidate the specific structural features responsible for its individual activities.
Q8: What in vitro models have been used to study the effects of this compound?
A8: Researchers have employed various cell lines to investigate the effects of this compound in vitro. These include human breast cancer cell lines (MCF7, T47D) [], human colon cancer cell lines (HCT116) [], human myeloid and leukemia cell lines [], and human lung cancer cell lines (A549) []. These studies provide valuable insights into the compound's antiproliferative, pro-apoptotic, and anti-metastatic potential against different cancer types.
Q9: What are the findings from in vivo studies on this compound's anticancer activity?
A9: In vivo studies utilizing animal models have demonstrated the anticancer potential of this compound. For instance, it has been shown to inhibit tumor growth and metastasis in models of breast cancer [, ], prostate cancer [], and colorectal cancer []. These findings further strengthen the evidence for its potential therapeutic application in cancer treatment.
Q10: How is this compound typically quantified in biological samples?
A11: Various analytical techniques have been employed to quantify this compound in biological samples. These include high-performance liquid chromatography (HPLC) coupled with different detectors, such as ultraviolet (UV) detectors [], mass spectrometry (MS) detectors [], and tandem mass spectrometry (MS/MS) detectors [].
Q11: Are there any specific challenges associated with analyzing this compound?
A12: The inherent instability of this compound, particularly in acidic environments, poses a significant challenge for its analysis []. It tends to degrade rapidly, forming various oligomeric products, including 3,3'-diindolylmethane (DIM) []. Therefore, analytical methods must be carefully optimized to minimize degradation and ensure accurate quantification.
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